![molecular formula C23H28N4O2 B2595202 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 1170201-57-6](/img/structure/B2595202.png)
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone
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Description
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a useful research compound. Its molecular formula is C23H28N4O2 and its molecular weight is 392.503. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . Among the different derivatives, compounds with similar structures have shown good antimicrobial potential .
Antioxidant Activity
Compounds with similar structures have been synthesized and evaluated for antioxidant activity using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
Cytotoxic Activity
A library of substituted compounds with similar structures has been synthesized and screened for their in vitro cytotoxic activity against various cell lines .
Catalytic Effect in Azide-Acetylene Cycloaddition
A polytriazolylamine ligand, which is similar to the compound , has been found to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biological Activities of Thiosemicarbazone Moiety
The thiosemicarbazone moiety, another component of this compound, is found in several molecules with a wide range of biological activities. These include anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .
Coordination Modes of Thiosemicarbazones
The flexibility of thiosemicarbazones as nitrogen and sulfur donors allows them to adopt a great diversity of coordination modes .
properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-17(2)18-7-9-19(10-8-18)29-16-23(28)27-13-11-26(12-14-27)15-22-24-20-5-3-4-6-21(20)25-22/h3-10,17H,11-16H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGHPTZSYAQUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone |
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